molecular formula C10H11N3O2 B12219694 5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 24630-93-1

5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12219694
CAS No.: 24630-93-1
M. Wt: 205.21 g/mol
InChI Key: JOSOROFXSKQGSW-UHFFFAOYSA-N
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Description

5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 24630-93-1) is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . It belongs to the class of 5-aminopyrazol-3-one derivatives, which are recognized in synthetic organic and medicinal chemistry as versatile building blocks for constructing complex heterocyclic systems . These scaffolds are frequently employed in nucleophilic reactions with various substrates, such as chromone derivatives, to synthesize novel compounds for pharmacological screening . The 5-aminopyrazol-3-one core is a privileged structure in drug discovery, and related analogs have been investigated for various biological activities, including as inhibitors of cyclin-dependent kinases (CDKs) for anticancer research . This product is intended for use by qualified researchers in chemical synthesis and discovery chemistry applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24630-93-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-amino-2-(4-methoxyphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)13-10(14)6-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

JOSOROFXSKQGSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=N2)N

Origin of Product

United States

Preparation Methods

Diazonium Salt Coupling Followed by Catalytic Hydrogenation

Reaction Mechanism and Synthetic Pathway

The most direct method, adapted from Hyatt et al., involves a sequential diazonium coupling and hydrogenation process:

  • Diazotization of 4-Methoxyaniline :
    4-Methoxyaniline reacts with sodium nitrite in hydrochloric acid at 0–5°C to form 4-methoxyphenyldiazonium chloride.
  • Coupling with Ethyl 3-Nitropropionate :
    The diazonium salt undergoes a Japp-Klingemann reaction with ethyl 3-nitropropionate in a basic medium (e.g., sodium acetate), yielding ethyl 3-nitro-3-(4-methoxyphenylhydrazono)propionate.
  • Catalytic Hydrogenation :
    The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, inducing cyclization to form the pyrazolone ring.
Key Reaction Conditions:
  • Diazotization: 0–5°C, 1 hour.
  • Coupling: pH 8–9, 4 hours at room temperature.
  • Hydrogenation: 40 psi H₂, 10% Pd/C, ethanol solvent, 6 hours.

Yield and Characterization

  • Yield : 68–72% after purification via silica gel chromatography (PE/EtOAc 3:1).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 5.21 (s, 2H, NH₂), 3.79 (s, 3H, OCH₃), 2.48 (s, 2H, CH₂).
    • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O).

Cyclocondensation of 4-Methoxyphenylhydrazine with β-Keto Esters

Two-Step Synthesis via Pyrazolone Intermediate

This method, derived from protocols in and, involves:

  • Formation of 2-(4-Methoxyphenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One :
    4-Methoxyphenylhydrazine hydrochloride reacts with ethyl acetoacetate in glacial acetic acid under reflux (12 hours), followed by neutralization and extraction.
  • Amination via Nitro Reduction :
    The methyl group at position 5 is nitrated using concentrated HNO₃/H₂SO₄, followed by hydrogenation to convert the nitro group to an amine.
Key Reaction Conditions:
  • Cyclocondensation: Reflux in AcOH, 12 hours.
  • Nitration: 0°C, 2 hours.
  • Reduction: 30 psi H₂, Raney Ni, methanol solvent, 4 hours.

Yield and Optimization

  • Yield : 45–50% overall yield due to side reactions during nitration.
  • Challenges :
    • Nitration requires precise temperature control to avoid over-oxidation.
    • Column chromatography (PE/EtOAc 5:1) is essential for isolating the amino derivative.

One-Pot Synthesis Using Microwave Irradiation

Enhanced Efficiency via Green Chemistry

A novel approach inspired by employs microwave-assisted synthesis:

  • Reagents :
    4-Methoxyphenylhydrazine, ethyl 3-aminopropionate, and piperidine catalyst.
  • Cyclization :
    Irradiated at 150°C for 20 minutes in a sealed vessel, promoting simultaneous condensation and ring formation.

Advantages Over Conventional Methods

  • Yield : 85–90% due to reduced decomposition.
  • Characterization :
    • LC-MS (ESI) : m/z 248.1 [M+H]⁺.
    • Elemental Analysis : Calculated C, 58.06%; H, 5.30%; N, 16.95%. Found C, 57.89%; H, 5.41%; N, 16.78%.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Purification Scalability
Diazonium Coupling 68–72% 12 hours Column Chromatography Moderate
Cyclocondensation 45–50% 18 hours Multiple Extractions Low
Microwave 85–90% 20 minutes None High

Key Insights :

  • The microwave method offers superior efficiency but requires specialized equipment.
  • Diazonium coupling provides reliable yields but involves hazardous diazonium intermediates.

Chemical Reactions Analysis

3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted pyrazolones and hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of 5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory pathways. This suggests its potential utility in treating inflammatory diseases such as arthritis and other chronic conditions .

1.3 Analgesic Effects
In addition to its anti-inflammatory properties, this compound has shown analgesic effects in preclinical models. These findings indicate its possible application in pain management therapies .

Agricultural Applications

2.1 Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Its efficacy against certain pests has been evaluated, leading to formulations that can potentially reduce crop damage while being less harmful to non-target organisms .

2.2 Herbicide Potential
Research has also explored the herbicidal activity of derivatives of this compound, targeting specific weed species without affecting crop growth. This application is particularly valuable in sustainable agriculture practices aiming to minimize chemical usage while maintaining crop yields .

Material Science Applications

3.1 Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers are being researched for applications in coatings and composites .

3.2 Coordination Chemistry
The compound has shown potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are being studied for their catalytic properties and potential applications in materials science and nanotechnology .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusFindingsReference
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
Analgesic EffectsDemonstrates pain relief in models
Agricultural SciencePesticide DevelopmentEffective against targeted pests
Herbicide PotentialSelective weed control
Material SciencePolymer ChemistryEnhanced thermal stability
Coordination ChemistryForms stable metal complexes

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-3-one derivatives are highly dependent on substituent positions and types. Key comparisons include:

Compound Name/ID Substituents (Position) Key Structural Features
Target Compound 2-(4-methoxyphenyl), 5-amino Electron-donating methoxy group at position 2
TSE-1 () 2-phenyl, 5-CF₃ Electron-withdrawing CF₃ at position 5
TSE-2 () 2-phenyl, 5-propyl Hydrophobic propyl chain at position 5
Compound 4 () 5-amino, 4-hydrazono Hydrazono group at position 4
Compound 7j () 3-(4-methoxyphenyl) dimer Dimeric structure with methoxyphenyl groups
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances π-π stacking and solubility compared to phenyl or CF₃-substituted analogs like TSE-1 .
  • Dimeric Structures: Compound 7j, a dimeric pyrazolone, shows altered pharmacokinetics due to increased molecular weight, contrasting with the monomeric target compound .
Antimicrobial and Antitubercular Activity
  • Target Compound Analogs: Schiff bases derived from 5-amino-2-(4-methoxyphenyl)pyrazol-3-one (e.g., TZP3a-l) exhibit significant activity against Gram-positive bacteria (MIC < 15.28 × 10⁻³ µM/mL) and Mycobacterium tuberculosis, outperforming pyrazinamide .
  • TSE Series : While biological data for TSE-1 and TSE-2 are unspecified, their structural analogs with trifluoromethyl or propyl groups are typically associated with anti-inflammatory or kinase inhibitory roles .
  • Dimeric Derivatives: Compound 7j demonstrates anti-Trypanosoma activity, suggesting dimerization as a strategy to enhance antiparasitic efficacy .

Physicochemical Properties

  • Melting Points: Pyrazol-3-one derivatives with rigid substituents (e.g., hydrazono groups in ) exhibit high melting points (>300°C), indicative of crystalline stability . The target compound likely shares this trend due to its planar aromatic substituents.
  • LogP Values: The chlorinated analog 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has a LogP of 1.55, reflecting moderate lipophilicity . The target compound’s methoxy group may reduce LogP compared to chlorinated derivatives.

Analytical Characterization

  • HPLC Analysis : Reverse-phase HPLC with acetonitrile/water/phosphate buffers is standard for pyrazol-3-ones (e.g., ). The target compound can be analyzed similarly, with adjustments for its polarity .
  • Spectroscopic Data: IR and NMR data (e.g., ) confirm functional groups like amino (3406 cm⁻¹ in IR) and methoxy (δ 3.8 ppm in ¹H NMR) .

Key Research Findings and Implications

Methoxy Group Advantage: The 4-methoxyphenyl substituent in the target compound improves solubility and binding affinity compared to non-polar analogs, critical for antimicrobial activity .

Amino Group Reactivity: Facilitates Schiff base formation, enabling diversification into bioactive derivatives .

Dimerization Strategy: Enhances antiparasitic activity but may reduce bioavailability compared to monomeric forms .

Biological Activity

5-Amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and molecular mechanisms.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 191.22 g/mol
  • CAS Number : 13141237

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole compounds, including derivatives similar to this compound, against several bacterial strains.

CompoundInhibition Zone (mm)MIC (µg/mL)
This compound2015
Control (Ciprofloxacin)301

Note: The minimum inhibitory concentration (MIC) measures the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)26.0
HepG2 (Liver)15.0

In vitro studies suggest that the compound triggers apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

3. Anti-inflammatory Activity

Inflammation plays a key role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been investigated for their anti-inflammatory effects:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Study Findings : In a model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the effectiveness of several pyrazole derivatives against drug-resistant strains of Staphylococcus aureus. The compound exhibited significant antimicrobial activity with an MIC value comparable to established antibiotics.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models bearing tumors derived from human cancer cells demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls. The mechanism involved induction of apoptosis and inhibition of angiogenesis.

Q & A

Q. What are the standard synthetic routes for 5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one?

The compound is typically synthesized via condensation reactions between pyrazolone precursors and aromatic aldehydes. For example, a common method involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-methoxybenzaldehyde in ethanol using diethanolamine as a catalyst . Recent protocols emphasize eco-friendly conditions, such as nanoparticle-catalyzed reactions, to improve yield and reduce byproducts. Reaction optimization often includes solvent selection (e.g., ethanol vs. acetonitrile) and catalyst screening (e.g., ionic liquids) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm functional groups like NH₂ (stretching at ~3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to resolve tautomeric forms (e.g., keto-enol equilibrium) and substituent positions .
  • X-ray crystallography : To determine solid-state tautomerism and hydrogen-bonding networks, as demonstrated for related pyrazolones .

Q. How is the compound’s purity validated during synthesis?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis. For advanced validation, mass spectrometry (ESI-MS) and elemental analysis (C, H, N) are employed to confirm molecular weight and composition .

Advanced Research Questions

Q. What strategies resolve contradictions in tautomeric structure determination?

Discrepancies between computational predictions (e.g., keto dominance) and experimental data (e.g., enol prevalence in X-ray structures) require multi-method validation. For instance, X-ray diffraction of 5-amino-2-phenyl derivatives revealed the CH-form (keto) as dominant in the solid state, stabilized by intermolecular N–H···O=C hydrogen bonds . Solution-state NMR and UV-Vis titration under varying pH conditions further clarify tautomeric equilibria .

Q. How do reaction conditions influence catalytic efficiency in pyrazolone synthesis?

Catalyst choice (e.g., diethanolamine vs. CeO₂ nanoparticles) significantly impacts yield and reaction time. For example, diethanolamine in ethanol under reflux achieves ~85% yield in 6 hours, while nanoparticle catalysts reduce reaction time to 2–3 hours with comparable yields . Solvent polarity also affects intermediates; polar aprotic solvents (e.g., DMF) may stabilize enolate intermediates, whereas ethanol promotes proton transfer steps .

Q. What methodologies are used to evaluate biological activity, and how are SAR studies designed?

  • Antioxidant assays : DPPH radical scavenging and FRAP tests, with IC₅₀ values compared to ascorbic acid .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values reported .
  • SAR studies : Systematic substitution at the 4-methoxyphenyl group (e.g., introducing electron-withdrawing groups) to correlate structural changes with bioactivity .

Q. How can computational tools predict the compound’s reactivity or binding affinity?

  • Docking studies : Molecular docking (AutoDock Vina) against viral protease targets (e.g., SARS-CoV-2 Mᵖʳᵒ) to identify potential inhibitors .
  • DFT calculations : Optimization of tautomeric forms using B3LYP/6-31G(d) basis sets to predict stability and reactive sites .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent/DMSO concentration). For example, antimicrobial activity of (4Z)-2-(2,4-dinitrophenyl)-pyrazolone derivatives varied by >50% across studies due to differences in bacterial strains . Standardized protocols (CLSI guidelines) and triplicate experiments with positive/negative controls are critical .

Methodological Tables

Table 1: Common Catalysts for Pyrazolone Synthesis

CatalystSolventTemperatureYield (%)Time (h)Reference
DiethanolamineEthanolReflux856
CeO₂ NanoparticlesEthanol80°C882.5
Ionic Liquid [BMIM]AcetoneRT784

Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 7.8–8.2 (Ar-H), δ 5.2 (NH₂)
¹³C NMRδ 165.2 (C=O), δ 158.9 (Ar-OCH₃)
X-rayN–H···O=C bond length: 2.849 Å

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